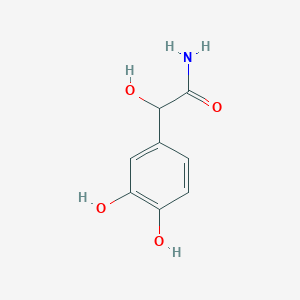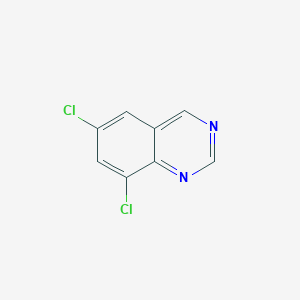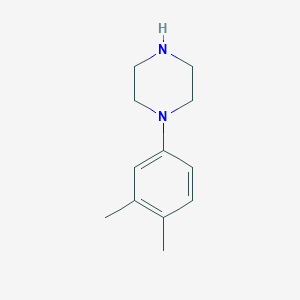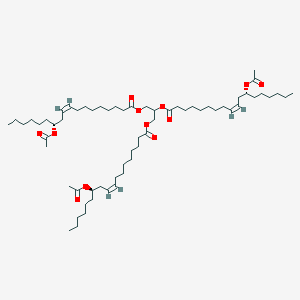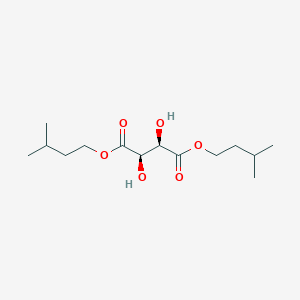
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, also known as dimethyl tartrate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless, and crystalline substance that is soluble in water, ethanol, and ether.
Mecanismo De Acción
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that exhibits different biological activities depending on its stereochemistry. The (2R,3R) isomer has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels.
Efectos Bioquímicos Y Fisiológicos
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have various biochemical and physiological effects, including:
1. Anti-diabetic activity: The (2R,3R) isomer of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic activity by inhibiting the activity of DPP-IV.
2. Anti-inflammatory activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized with high purity, which is essential for scientific research.
2. Versatility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be used in various scientific research applications, including chiral synthesis, drug delivery, and polymer synthesis.
Limitations:
1. Cost: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a relatively expensive compound, which can limit its use in scientific research.
2. Limited solubility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has limited solubility in some solvents, which can limit its use in certain scientific research applications.
Direcciones Futuras
There are several future directions for research on bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, including:
1. Development of new drug delivery systems: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has potential as a drug delivery agent, and future research could focus on developing new drug delivery systems that utilize this compound.
2. Investigation of other biological activities: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic, anti-inflammatory, and antioxidant activities, but its potential for other biological activities has not been fully explored.
3. Synthesis of new derivatives: Future research could focus on synthesizing new derivatives of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate with improved properties for scientific research applications.
Conclusion:
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new drug delivery systems, the investigation of other biological activities, and the synthesis of new derivatives with improved properties.
Métodos De Síntesis
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with methanol in the presence of a catalyst. The reaction proceeds at a temperature of 60-70°C for several hours, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used in various scientific research applications, including:
1. Chiral synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that has been used as a chiral auxiliary in the synthesis of other chiral compounds.
2. Drug delivery: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a drug delivery agent due to its ability to form inclusion complexes with various drugs.
3. Polymer synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a monomer in the synthesis of biodegradable polymers.
Propiedades
Número CAS |
16016-41-4 |
|---|---|
Nombre del producto |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1 |
Clave InChI |
VOBHVQRBBHSZAZ-VXGBXAGGSA-N |
SMILES isomérico |
CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
SMILES canónico |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
Otros números CAS |
16016-41-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



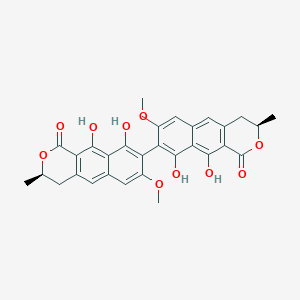
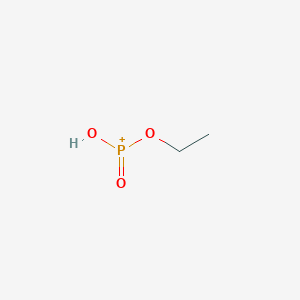
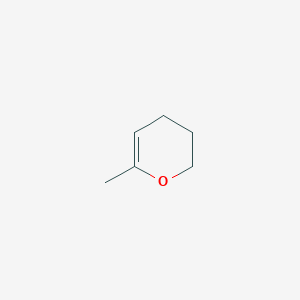
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
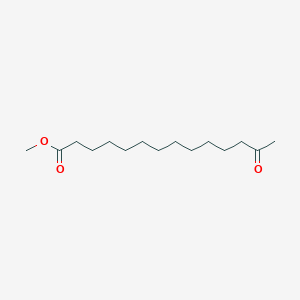
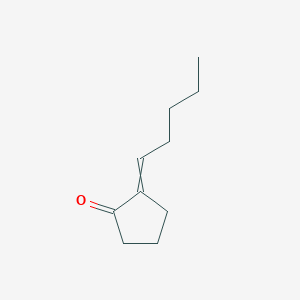
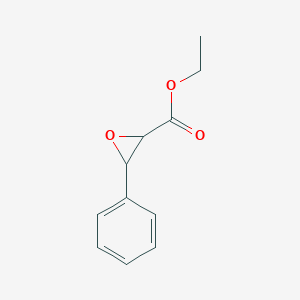
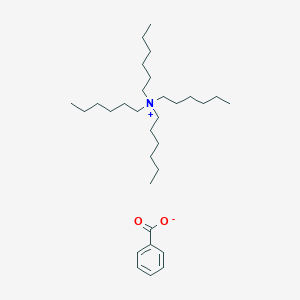

![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
